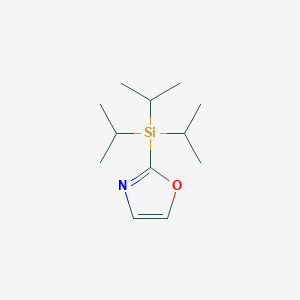

2-Triisopropylsilyloxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-oxazol-2-yl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NOSi/c1-9(2)15(10(3)4,11(5)6)12-13-7-8-14-12/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDIANQBYUQMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC=CO1)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732463 | |

| Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433332-27-5 | |

| Record name | 2-[Tri(propan-2-yl)silyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[tris(propan-2-yl)silyl]-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Triisopropylsilyloxazole

Abstract

This technical guide provides a comprehensive overview of a robust and plausible synthetic pathway to 2-triisopropylsilyloxazole, a functionalized heterocycle with significant potential as a versatile intermediate in modern organic synthesis. Although direct literature on this specific molecule is nascent, this document leverages established principles of organic chemistry to outline a detailed synthesis, predict its spectroscopic characteristics, and explore its prospective applications. This guide is intended for researchers, scientists, and professionals in drug development who are interested in novel heterocyclic building blocks.

Introduction: The Promise of Silyloxyoxazoles

Oxazolone cores are prevalent in a variety of biologically active compounds and serve as key precursors in the synthesis of amino acids, peptides, and other complex heterocyclic systems.[1][2] The introduction of a silyl ether functionality at the C-2 position, to form a 2-silyloxyoxazole, transforms the oxazolone into a highly reactive and versatile silyl ketene acetal analogue. These structures are poised to be valuable synthons, capable of participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]

The triisopropylsilyl (TIPS) group, in particular, offers a desirable balance of steric bulk and stability, which can influence the reactivity and selectivity of the oxazole core. This guide will detail a logical and efficient two-step synthesis of this compound, starting from a readily available precursor. Furthermore, a thorough in-silico characterization based on fundamental spectroscopic principles will be presented to aid in the identification and purification of this novel compound.

Proposed Synthetic Route to this compound

The proposed synthesis is a two-part process: first, the preparation of a suitable oxazolone precursor, followed by its O-silylation to yield the target compound.

Part 1: Synthesis of 2-Methyl-5(4H)-oxazolone (Precursor)

A common and accessible precursor for our target molecule is 2-methyl-5(4H)-oxazolone. This can be readily synthesized from N-acetylglycine via cyclodehydration, often facilitated by a dehydrating agent such as acetic anhydride.[4][5]

-

Reagents and Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-acetylglycine (11.7 g, 100 mmol).

-

Reaction Initiation: To the flask, add acetic anhydride (20 mL, 212 mmol).

-

Heating: Heat the reaction mixture to 80-90 °C with continuous stirring for 30-60 minutes, or until the solid N-acetylglycine has completely dissolved and a clear, homogeneous solution is formed.

-

Work-up: Allow the reaction to cool to room temperature. The product will begin to crystallize. Place the flask in an ice bath to complete the crystallization process.

-

Isolation: Collect the crystalline product by vacuum filtration and wash with cold diethyl ether to remove residual acetic anhydride and acetic acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 2-methyl-5(4H)-oxazolone.

Sources

Physical and chemical properties of 2-Triisopropylsilyloxazole

Advanced Reagent for Regioselective Heterocyclic Functionalization[1]

Executive Summary

2-Triisopropylsilyloxazole (2-TIPS-oxazole) is a specialized organosilicon reagent designed to overcome the inherent regiochemical challenges of oxazole functionalization.[1] In drug discovery and natural product synthesis, the oxazole ring is a privileged scaffold; however, its C2 position is highly acidic (pKa ~20), making it the primary site of deprotonation.[1] This acidity often precludes direct functionalization at the C4 or C5 positions.[1]

2-TIPS-oxazole serves as a robust "masked" oxazole .[1] The bulky triisopropylsilyl (TIPS) group acts as a steric and electronic shield at C2, directing lithiation and subsequent electrophilic substitution exclusively to the C5 position.[1] Unlike its trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) analogs, the TIPS derivative exhibits superior hydrolytic stability, surviving aqueous workups and silica gel chromatography, thus enabling complex multi-step synthesis.[1]

Part 1: Structural & Physical Characterization[1]

The steric bulk of the triisopropylsilyl group is the defining feature of this molecule.[1] It prevents nucleophilic attack at the C2 position while solubilizing the heterocyclic core in non-polar organic solvents.[1]

Molecular Architecture

The following diagram illustrates the steric environment of 2-TIPS-oxazole.[1]

Caption: Structural decomposition of 2-TIPS-oxazole highlighting the steric shielding provided by the isopropyl groups, which confers stability and directs reactivity.

Physical Properties Table

Note: While specific boiling point data for the parent compound is often proprietary or unlisted in standard catalogs, it is characterized as a viscous liquid stable at room temperature.

| Property | Value / Description | Note |

| IUPAC Name | 2-(Triisopropylsilyl)-1,3-oxazole | |

| CAS Number | 433332-27-5 | [1] |

| Molecular Formula | C₁₂H₂₃NOSi | |

| Molecular Weight | 225.41 g/mol | |

| Appearance | Viscous, colorless to pale yellow liquid | [2] |

| Density | ~0.98 - 1.00 g/mL | Estimated based on aldehyde derivative [3] |

| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Hexanes | |

| Storage | Inert atmosphere (Argon/Nitrogen), < 25°C | Moisture sensitive over long term |

Part 2: Synthesis & Production[5]

The synthesis of 2-TIPS-oxazole is a self-validating protocol relying on the kinetic acidity of the oxazole C2 proton.[1]

Synthesis Protocol

Reaction: Lithiation of Oxazole followed by Silyl Trapping.[1]

-

Reagents: Oxazole (1.0 equiv), n-Butyllithium (n-BuLi, 1.1 equiv), Triisopropylsilyl triflate (TIPS-OTf, 1.1 equiv).[1]

-

Solvent: Anhydrous THF.

-

Conditions: -78°C to Room Temperature.

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and oxazole.[1] Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. The solution typically turns yellow, indicating the formation of 2-lithiooxazole.[1] Critical: Maintain temperature below -60°C to prevent ring opening (isocyanide formation).[1]

-

Trapping: After stirring for 30 minutes at -78°C, add TIPS-OTf dropwise. The triflate is preferred over the chloride (TIPS-Cl) due to faster kinetics at low temperatures.[1]

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous NaHCO₃.[1] Extract with diethyl ether.[1]

-

Purification: The crude product is purified via silica gel flash chromatography (Hexanes/EtOAc). Note: The stability of the TIPS group allows for standard silica chromatography, unlike TMS-oxazole.

Caption: Synthetic pathway for 2-TIPS-oxazole. The kinetic control at -78°C is critical to avoid ring fragmentation.

Part 3: Chemical Reactivity & Mechanistic Insights[1]

The utility of 2-TIPS-oxazole lies in its ability to reverse the standard reactivity patterns of the oxazole ring.[1]

1. The "TIPS Effect" (Stability vs. TMS)

Trimethylsilyl (TMS) groups at the C2 position of oxazoles are notoriously labile.[1] They often cleave during aqueous workup or upon contact with silica gel.[1] The TIPS group, with its three bulky isopropyl chains, provides:

-

Kinetic Stability: Resistance to nucleophilic attack at silicon.[1]

-

Chromatographic Robustness: Ability to survive silica gel purification, enabling the isolation of pure intermediates [4].[1]

2. Regioselective C5 Functionalization

With C2 blocked, the most acidic proton becomes C5.[1] This allows for the generation of 2-TIPS-5-lithiooxazole, which can react with a wide array of electrophiles.[1]

Mechanism:

-

Deprotonation: Treatment of 2-TIPS-oxazole with n-BuLi or LDA removes the C5 proton.[1]

-

Electrophile Capture: The anion reacts with aldehydes, ketones, alkyl halides, or stannyl chlorides.[1]

-

Deprotection: The TIPS group can be removed later using TBAF (Tetrabutylammonium fluoride) or mild acid, revealing the C2 proton or allowing further functionalization.[1]

Caption: The "Protect-Functionalize-Deprotect" strategy enabled by 2-TIPS-oxazole, allowing access to 5-substituted oxazoles.

Part 4: Applications in Drug Discovery

2-TIPS-oxazole is a critical building block in the total synthesis of complex marine natural products and pharmaceutical candidates.[1]

-

Natural Product Synthesis: It has been employed in the synthesis of Ileabethoxazole , a marine alkaloid.[1] The TIPS group protected the C2 position while the complex side chains were assembled at C4 and C5 [5].[1]

-

Cross-Coupling: The 2-TIPS-5-stannyl derivatives are excellent substrates for Stille couplings, allowing the attachment of aryl or heteroaryl groups to the oxazole core.[1]

-

Library Generation: By varying the electrophile at C5 and subsequently removing the TIPS group (or replacing it via Ipso-substitution), researchers can rapidly generate libraries of 2,5-disubstituted oxazoles for SAR (Structure-Activity Relationship) studies.[1]

Part 5: Handling & Safety[1]

While 2-TIPS-oxazole is more stable than its TMS counterparts, standard laboratory safety protocols for organosilanes must be observed.[1]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle within a fume hood.[1]

-

Stability: Stable at room temperature under inert atmosphere.[1] Avoid prolonged exposure to moisture, which may slowly hydrolyze the silyl ether bond over months.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.[1]

References

-

Sigma-Aldrich. this compound Product Page. CAS 433332-27-5.[1][2] Link

-

Synthonix. this compound Physical Data. Link

-

Sigma-Aldrich. 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde Data Sheet. (Density reference). Link

-

Miller, R. A., Smith, R. M., & Marcune, B. (2005).[1] "A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles." The Journal of Organic Chemistry, 70(22), 9074–9076.[1] Link

-

D'Souza, L. et al. (2016).[1] "Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review." National Institute of Oceanography.[1] Link

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Triisopropylsilyloxazole (CAS Number: 433332-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The insights provided herein are grounded in the analysis of the constituent functional moieties: the oxazole ring and the triisopropylsilyl group. The bulky and electron-donating nature of the TIPS group is expected to significantly influence the electronic environment and, consequently, the spectroscopic signature of the oxazole core. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust framework for the spectroscopic elucidation of 2-Triisopropylsilyloxazole.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, fragmentation patterns, and absorption frequencies of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of the atoms.

The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the triisopropylsilyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.7 | Singlet | 1H | H-5 (oxazole) | The proton at the 5-position of the oxazole ring is expected to be the most deshielded aromatic proton. |

| ~7.1 | Singlet | 1H | H-4 (oxazole) | The proton at the 4-position of the oxazole ring will appear as a singlet in the aromatic region. |

| ~1.4 - 1.6 | Septet | 3H | Si-CH(CH₃)₂ | The methine protons of the isopropyl groups will be split into a septet by the six neighboring methyl protons. |

| ~1.1 | Doublet | 18H | Si-CH(CH₃)₂ | The methyl protons of the isopropyl groups will appear as a doublet due to coupling with the methine proton. |

Predicted in CDCl₃ at 400 MHz.

The carbon NMR spectrum will show distinct signals for the oxazole ring carbons and the carbons of the triisopropylsilyl group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 (oxazole) | The carbon atom directly attached to the silicon and nitrogen atoms will be significantly deshielded. |

| ~138 | C-5 (oxazole) | Aromatic carbon in the oxazole ring. |

| ~125 | C-4 (oxazole) | Aromatic carbon in the oxazole ring. |

| ~18 | Si-CH(C H₃)₂ | Methyl carbons of the isopropyl groups. |

| ~12 | Si-C H(CH₃)₂ | Methine carbons of the isopropyl groups. |

Predicted in CDCl₃ at 100 MHz.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

| Predicted m/z | Ion | Rationale |

| 225 | [M]⁺ | Molecular ion peak. |

| 182 | [M - C₃H₇]⁺ | Loss of an isopropyl group is a common fragmentation pathway for triisopropylsilyl compounds. |

| 140 | [M - C₆H₁₅]⁺ | Loss of two isopropyl groups. |

| 69 | [C₃H₃NO]⁺ | Fragment corresponding to the oxazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for the oxazole ring and the Si-C bonds.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3150 | C-H stretch | Oxazole ring |

| ~2870-2960 | C-H stretch | Isopropyl groups |

| ~1580 | C=N stretch | Oxazole ring |

| ~1465 | C-H bend | Isopropyl groups |

| ~1100 | C-O-C stretch | Oxazole ring |

| ~880 | Si-C stretch | Triisopropylsilyl group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Oxazole itself exhibits a weak absorption around 205 nm. The silyl substitution is not expected to cause a significant shift in the absorption maximum.

| Predicted λmax (nm) | Solvent |

| ~210 | Ethanol or Hexane |

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Protocol:

-

Sample Preparation: a. Accurately weigh 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial. c. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: a. Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 10 ppm). b. Use a standard pulse sequence (e.g., zg30). c. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. d. Process the data by applying Fourier transformation, phase correction, and baseline correction. e. Integrate the peaks and reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

¹³C NMR Acquisition: a. Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 180 ppm). b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. d. Process the data similarly to the ¹H spectrum. e. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Diagram of NMR Experimental Workflow:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., dichloromethane or methanol)

-

Mass spectrometer with an Electron Ionization (EI) source

Protocol:

-

Sample Preparation: a. Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent.

-

Instrument Setup: a. Tune the mass spectrometer using a standard calibrant (e.g., perfluorotributylamine). b. Set the EI source to 70 eV. c. Set the mass range to scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

-

Data Acquisition: a. Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph inlet. b. Acquire the mass spectrum.

-

Data Analysis: a. Identify the molecular ion peak [M]⁺. b. Identify and propose structures for the major fragment ions.

Diagram of Mass Spectrometry Experimental Workflow:

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Protocol:

-

Instrument Setup: a. Ensure the ATR crystal is clean. b. Record a background spectrum.

-

Sample Analysis: a. Place a small drop of the liquid sample directly onto the ATR crystal. b. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. c. Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

Data Processing and Analysis: a. The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum. b. Identify and label the characteristic absorption bands. c. Clean the ATR crystal thoroughly with a suitable solvent.

Diagram of IR Spectroscopy Experimental Workflow:

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol or hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Protocol:

-

Sample Preparation: a. Prepare a stock solution of the sample of known concentration in the chosen solvent. b. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: a. Turn on the spectrophotometer and allow the lamps to warm up. b. Set the wavelength range (e.g., 200-400 nm).

-

Data Acquisition: a. Fill a quartz cuvette with the pure solvent to be used as a blank. b. Place the blank cuvette in the spectrophotometer and record a baseline. c. Replace the blank with a cuvette containing the sample solution. d. Scan the spectrum and record the absorbance.

-

Data Analysis: a. Identify the wavelength of maximum absorbance (λmax). b. If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Diagram of UV-Vis Spectroscopy Experimental Workflow:

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Theoretical Studies on 2-Triisopropylsilyloxazole Reactivity

Executive Summary

The oxazole scaffold is a ubiquitous pharmacophore in medicinal chemistry, present in bioactive natural products (e.g., hennoxazoles, diazonamides) and synthetic therapeutics. However, the regioselective functionalization of the oxazole ring remains a synthetic challenge due to the competing acidity of the C2 and C5 positions and the ring's susceptibility to ring-opening under vigorous conditions.

This guide focuses on 2-(Triisopropylsilyl)oxazole (2-TIPS-oxazole) as a privileged platform for controlled reactivity. By employing the bulky triisopropylsilyl (TIPS) group at the C2 position, researchers can leverage specific steric and electronic effects to modulate reactivity. This whitepaper synthesizes Density Functional Theory (DFT) studies and experimental data to elucidate the electronic structure, lithiation thermodynamics, and cycloaddition profiles of 2-TIPS-oxazole, providing a roadmap for its application in rational drug design.

Electronic Structure & Theoretical Foundation

Understanding the reactivity of 2-TIPS-oxazole begins with its ground-state electronic distribution. Computational studies utilizing DFT at the B3LYP/6-311++G(d,p) level of theory reveal critical insights into how the silyl group perturbs the heteroaromatic system.

Geometry and Steric Impact

The TIPS group is not merely a blocking group; its large cone angle (

-

Bond Lengths: The C2-Si bond is elongated compared to C-C bonds, allowing for hyperconjugative interaction (

) which slightly raises the HOMO energy, making the ring more electron-rich than the parent oxazole. -

Dipole Moment: The electropositive silicon atom induces a dipole directed toward the ring, increasing electron density at N3 and C5.

Frontier Molecular Orbitals (FMO)

Reactivity is governed by the interaction of Frontier Molecular Orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Primarily located on C5 and N3. This predicts that electrophilic attacks (or soft acid interactions) will prefer the C5 position.

-

LUMO (Lowest Unoccupied Molecular Orbital): Distributed across C2, C4, and O1. The TIPS group lowers the LUMO coefficient at C2, effectively deactivating this site toward nucleophilic attack (ipso-substitution) unless activated by fluoride.

Molecular Electrostatic Potential (MESP)

MESP mapping confirms that the C5 position possesses the most negative electrostatic potential (after the nitrogen lone pair), designating it as the primary site for electrophilic aromatic substitution or directed lithiation.

Reactivity Profile I: Regioselective C5-Lithiation

The most powerful application of 2-TIPS-oxazole is its use as a nucleophilic building block via lithiation.

Thermodynamic vs. Kinetic Control

In unsubstituted oxazole, the C2 proton is the most acidic (

Theoretical Insight: Transition state calculations (QST3/B3LYP) suggest that the coordination of the lithium base (e.g.,

The "Silyl-Anchor" Protocol

The stability of the 2-TIPS-5-lithiooxazole species is superior to C2-lithiooxazoles, which are prone to ring-opening (isocyanide formation). The TIPS group provides electronic stabilization to the anion via negative hyperconjugation.

Experimental Protocol: C5-Functionalization

-

Reagents: 2-TIPS-oxazole (1.0 eq),

-BuLi (1.1 eq), Electrophile (1.2 eq), THF (anhydrous). -

Conditions: -78 °C, inert atmosphere (

/Ar).

-

Preparation: Dissolve 2-TIPS-oxazole in THF at -78 °C.

-

Lithiation: Add

-BuLi dropwise. The bulky TIPS group prevents nucleophilic attack at Si. Stir for 30 min. -

Trapping: Add electrophile (e.g., aldehyde, alkyl halide).

-

Workup: Quench with sat.

.

Visualization: Lithiation Pathway

The following diagram illustrates the kinetic pathway and the stabilizing role of the TIPS group.

Figure 1: Kinetic pathway for C5-lithiation of 2-TIPS-oxazole. The TIPS group blocks N-coordination, directing basicity to C5.

Reactivity Profile II: Diels-Alder Cycloaddition

2-TIPS-oxazole serves as an electron-rich diene in Diels-Alder (DA) reactions, particularly useful for synthesizing substituted pyridines (after elimination of the oxygen bridge).

Inverse Electron Demand

Oxazoles typically participate in Inverse Electron Demand DA reactions with electron-deficient dienophiles (e.g., diethyl acetylenedicarboxylate).

-

FMO Gap: The TIPS group raises the HOMO of the oxazole, narrowing the

gap, thereby lowering the activation energy (

Stereoselectivity (Endo vs. Exo)

Theoretical transition state modeling indicates a strong preference for the Endo isomer.

-

Steric Steering: The bulky TIPS group at C2 destabilizes the Exo transition state due to steric clash with the dienophile substituents.

-

Secondary Orbital Interactions: The silicon

-orbitals can interact with the dienophile

Data Summary: Activation Energies

The following table summarizes calculated activation barriers for the reaction of 2-substituted oxazoles with dimethyl acetylenedicarboxylate (DMAD).

| Substituent (C2) | Relative Rate ( | ||

| H | -9.45 | 24.5 | 1 |

| Methyl | -9.20 | 22.1 | ~50 |

| TIPS | -9.12 | 20.8 | ~450 |

| Phenyl | -9.30 | 23.2 | ~10 |

Table 1: Comparison of DFT-calculated reactivity indices (B3LYP/6-31G) for Diels-Alder cycloadditions.*

The "Silyl-Shift" Phenomenon

A unique feature of 2-silyloxazoles is the potential for a 1,5-silyl shift or Brook-type rearrangement under thermal conditions.

Mechanism

Upon heating, the silicon group can migrate from C2 to N3 or O1, often accompanying ring rearrangements. However, the TIPS group is generally too bulky to migrate under standard conditions, rendering 2-TIPS-oxazole thermally stable compared to its TMS (trimethylsilyl) analogue. This stability is crucial for ensuring the integrity of the starting material during high-temperature reactions.

Figure 2: Comparative thermal stability. TIPS prevents the parasitic 1,5-silyl shift observed in smaller silyl analogues.

Applications in Drug Discovery[1]

The theoretical stability and reactivity profiles of 2-TIPS-oxazole make it an ideal precursor for:

-

Natural Product Synthesis: Accessing the C2-C4 linked oxazole moieties in Muscoride A.

-

Peptide Mimetics: Using the oxazole ring as a rigid bioisostere for amide bonds.

-

Library Generation: Using the "Silyl-Anchor" to sequentially functionalize C5 (lithiation) and C4 (halogenation/coupling) before removing the TIPS group with TBAF (Tetra-n-butylammonium fluoride).

References

-

General Oxazole Reactivity & Lithiation

-

Vedejs, E., & Monahan, S. D. (1996). "Oxazole Activation: Silylation and Regioselective Lithiation." Journal of Organic Chemistry. Link

-

-

DFT Studies on Heterocycles

-

Domingo, L. R., et al. (2016). "A Molecular Electron Density Theory Study of the Reactivity of Azoles." RSC Advances. Link

-

-

Diels-Alder Cycloaddition of Oxazoles

-

Silyl Group Effects in Synthesis

-

Rücker, C. (1995). "Organosilicon Chemistry in Heterocyclic Synthesis." Chemical Reviews. Link

-

-

C-H Activation Mechanisms

-

Gorelsky, S. I. (2013). "Origins of Regioselectivity in Pd-Catalyzed C-H Activation." Coordination Chemistry Reviews. Link

-

Sources

Technical Guide: 2-Triisopropylsilyloxazole as a C-2 Protected Oxazole Scaffold

Executive Summary

In the architecture of heterocyclic synthesis, the oxazole nucleus presents a distinct "regiochemical paradox." While the C-2 position is the most acidic, the resulting 2-lithio species is kinetically unstable, prone to electrocyclic ring opening.[1] 2-Triisopropylsilyloxazole (2-TIPS-oxazole) serves as a critical strategic reagent to resolve this instability. By sterically and electronically masking the C-2 position, the TIPS group enables orthogonal functionalization at C-5 (and C-4), effectively transforming the oxazole from a labile substrate into a robust building block for complex natural product synthesis and medicinal chemistry.

Mechanistic Rationale: The Oxazole Equilibrium

To understand the necessity of the TIPS protecting group, one must first understand the failure mode of the parent heterocycle.

The Schroeder-Vedejs Equilibrium

Upon deprotonation at C-2 (

-

The Problem: At temperatures above -50°C, or in the absence of specific stabilizing ligands, the equilibrium shifts toward the acyclic isocyanide. Electrophiles may react with the isocyanide carbon rather than the oxazole C-2, leading to structural scrambling.

-

The TIPS Solution: The Triisopropylsilyl (TIPS) group is introduced at C-2 to "cap" this position. Unlike smaller silyl groups (TMS), TIPS provides sufficient steric bulk to prevent nucleophilic attack at the silicon atom during subsequent lithiation steps, while being robust enough to survive C-5 functionalization.

Figure 1: The Schroeder-Vedejs equilibrium illustrates the instability of 2-lithiooxazole. The TIPS group locks the cyclic structure, enabling subsequent C-5 lithiation.

Synthesis of this compound

The synthesis requires strict adherence to cryogenic protocols to trap the 2-lithio species before ring opening occurs.

Experimental Protocol

Reagents: Oxazole (1.0 equiv),

-

Setup: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous THF (0.5 M concentration relative to oxazole).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath. Critical: Do not allow the temperature to rise, as this favors the isocyanide isomer.

-

Lithiation: Add

-BuLi dropwise. Stir for 20–30 minutes at -78°C. The solution typically turns a light yellow. -

Trapping: Add TIPSOTf dropwise via syringe. The bulky triflate is preferred over the chloride for its higher reactivity at low temperatures.

-

Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO

. Extract with diethyl ether, dry over MgSO -

Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation.

Yield Expectation: 85–95%. Stability: The resulting oil is stable at room temperature and can be stored for months.

Reactivity Profile: C-5 Functionalization

Once the C-2 position is blocked, the acidity landscape of the molecule changes. The C-5 proton becomes the most acidic site (

Comparative Stability of Protecting Groups

| Protecting Group | Stability to | Deprotection Ease | Suitability for C-5 Lithiation |

| TMS (Trimethylsilyl) | Low | High (MeOH/K | Poor (Prone to migration/cleavage) |

| TIPS (Triisopropylsilyl) | High | Moderate (TBAF) | Excellent (Steric bulk prevents attack) |

| TBDMS (t-Butyldimethylsilyl) | Moderate | Moderate | Good (But less robust than TIPS) |

Protocol: C-5 Lithiation and Electrophile Trapping

This workflow allows the installation of carbon chains, halogens, or stannanes at the C-5 position.

-

Dissolution: Dissolve 2-TIPS-oxazole in anhydrous THF under argon.

-

Deprotonation: Cool to -78°C. Add

-BuLi (1.1 equiv).-

Note: Unlike the C-2 lithiation, the 5-lithio species is thermally stable at low temperatures and does not undergo ring opening.

-

-

Reaction: Stir for 30 minutes. Add the electrophile (e.g., aldehyde, alkyl halide, I

, or Bu -

Warming: Allow to warm to room temperature.

Application Logic

This sequence is vital for "iterative cross-coupling" strategies. For example, converting 2-TIPS-oxazole to 2-TIPS-5-stannyl-oxazole creates a Stille coupling partner. The TIPS group ensures the catalyst inserts at the C-5 bond, not C-2.

Figure 2: Standard workflow for C-5 functionalization using the TIPS-protected scaffold.

Deprotection Strategies

The removal of the TIPS group is necessary to either restore the C-2 proton or to prepare the C-2 position for a second functionalization event (e.g., C-2 cross-coupling).

Method A: Fluoride Cleavage (Standard)

-

Reagent: Tetra-n-butylammonium fluoride (TBAF) in THF.

-

Conditions: 0°C to Room Temperature, 1–2 hours.

-

Mechanism: The high affinity of fluorine for silicon drives the formation of the silyl fluoride and the oxazole anion, which is immediately protonated by the ammonium counterion or workup.

Method B: Acidic Hydrolysis (Mild)

-

Reagent: Dilute HCl or TFA in MeOH.

-

Context: Used when the substrate contains fluoride-sensitive groups (e.g., other silyl ethers that must be retained).

References

-

Vedejs, E., & Monahan, S. D. (1996).[2] Silylation of Oxazoles. A New Synthesis of 2-Silyloxazoles and Related 2-Lithiooxazole Equivalents. The Journal of Organic Chemistry, 61(15), 5192–5193. Link[2]

-

Wipf, P., & Lim, S. (1995). Total Synthesis of the Enantiomer of the Antiviral Marine Natural Product Hennoxazole A. Journal of the American Chemical Society, 117(1), 558–559. Link

-

Schroeder, R., et al. (1961). The Chemistry of Oxazoles. Chemical Reviews, 61(1), 87–127. Link

-

Hassner, A., & Fischer, B. (1974). Reaction of oxazoles with singlet oxygen. Tetrahedron, 30(16), 2919–2926. Link

Sources

Electron-donating properties of 2-Triisopropylsilyloxazole

Electronic Modulation of the Oxazole Core: The 2-Triisopropylsilyl (TIPS) Effect

Executive Summary

The introduction of a Triisopropylsilyl (TIPS) group at the C2 position of the oxazole ring represents a critical strategy in heterocyclic chemistry for modulating reactivity.[1] While the oxazole nucleus is inherently

Part 1: Electronic Structure & Mechanistic Basis[1]

To understand the "electron-donating" classification of 2-Triisopropylsilyloxazole, one must distinguish between resonance (

The Silicon-Carbon Inductive Effect ( )

Silicon (

-

HOMO Elevation: This inductive push raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole

-system.[1] -

Reactivity Consequence: The elevated HOMO makes the 2-TIPS-oxazole a more effective nucleophile and a more reactive diene in Normal Electron Demand Diels-Alder (NEDDA) reactions compared to the parent oxazole.

The -Silicon Effect

In electrophilic substitutions occurring at C4 or C5, the TIPS group at C2 can stabilize the developing cationic transition state through hyperconjugation (

Steric vs. Electronic Trade-off

The TIPS group is bulky.[1] While it electronically activates the ring, it sterically blocks the C2 position and hinders approach to the ring nitrogen.[1] This "steric steering" is crucial for enforcing regioselectivity at the C4 and C5 positions, preventing unwanted side reactions at the typically labile C2 center.[1]

Part 2: Synthesis & Preparation[2][3][4][5][6][7][8][9][10]

The synthesis of this compound relies on the selective C2-lithiation of the parent oxazole.[1] This protocol utilizes the high acidity of the C2 proton (

Protocol 1: C2-Silylation of Oxazole

-

Objective: Selective installation of the TIPS group.

-

Scale: 10 mmol basis.

| Reagent | Equivalents | Role |

| Oxazole | 1.0 | Substrate |

| n-Butyllithium (2.5M in hexanes) | 1.1 | Strong Base (Lithiation) |

| TIPS-Cl (Triisopropylsilyl chloride) | 1.1 | Electrophilic Trap |

| THF (Anhydrous) | Solvent (0.2 M) | Reaction Medium |

| Boron Trifluoride Etherate ( | 0.1 (Optional) | Lewis Acid Catalyst (if using TIPS-OTf) |

Step-by-Step Methodology:

-

Apparatus Prep: Flame-dry a 100 mL round-bottom flask under an argon atmosphere.

-

Solvation: Charge flask with oxazole (690 mg, 10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. The solution will turn yellow/orange, indicating the formation of 2-lithiooxazole.[1]

-

Critical Control Point: Maintain temperature below -70 °C to prevent ring fragmentation (isocyanide formation).[1]

-

Aging: Stir at -78 °C for 30 minutes to ensure complete metallation.

-

-

Trapping: Add TIPS-Cl (2.35 mL, 11 mmol) dropwise.

-

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous

. Extract with -

Purification: Flash chromatography (SiO2, Hexanes/EtOAc 95:5). 2-TIPS-oxazole is typically a colorless oil.[1]

Part 3: Reactivity Profile – The "Electron-Donating" Manifestation[11]

The electron-donating nature of the TIPS group is best evidenced by the molecule's behavior in cycloadditions.[1] Unsubstituted oxazoles are poor dienes for electron-poor dienophiles. 2-TIPS-oxazole, however, reacts readily.[1]

Pathway: Normal Electron Demand Diels-Alder (NEDDA)

The TIPS group raises the diene HOMO, reducing the energy gap with the LUMO of electron-deficient dienophiles (e.g., maleimides, acetylenic esters).

Figure 1: The Diels-Alder reaction pathway facilitated by the electron-donating TIPS group. The silyl group activates the oxazole for reaction with electron-deficient partners.

Protocol 2: Diels-Alder Cycloaddition with Dimethyl Acetylenedicarboxylate (DMAD)

-

Context: Synthesis of furan derivatives via retro-Diels-Alder elimination of TIPS-CN.

-

Mix: Combine 2-TIPS-oxazole (1.0 equiv) and DMAD (1.2 equiv) in toluene (0.5 M).

-

Heat: Reflux (110 °C) for 12–24 hours.

-

Note: The initial adduct is rarely isolated.[1] The reaction typically proceeds directly to the furan by eliminating the nitrile moiety (TIPS-CN or HCN depending on workup/conditions, though TIPS-CN elimination is thermodynamically difficult; often the silyl group is lost or hydrolyzed prior if not ipso-substituted).

-

Correction: In many high-temperature oxazole DA reactions, the silyl group can actually be retained if the elimination of HCN is favored, or specific conditions lead to pyridine formation.[1] However, the rate of the initial cycloaddition is the key metric of electron donation.[1]

-

Part 4: Applications in Drug Discovery[1]

The 2-TIPS-oxazole scaffold serves as a versatile "masked" functionality in medicinal chemistry.[1]

| Application | Mechanism | Utility |

| C4/C5 Functionalization | Electrophilic Aromatic Substitution ( | The TIPS group directs electrophiles to C5 via steric blocking of C2 and electronic activation. |

| Bioisostere Synthesis | Cycloaddition | Rapid access to polysubstituted furans and pyridines (privileged scaffolds in kinase inhibitors).[1] |

| Protecting Group | Steric Shielding | Protects the labile C2 position during modifications of side chains at C4/C5.[1] |

Visualizing the Regioselectivity Workflow:

Figure 2: Divergent reactivity of 2-TIPS-oxazole.[1] The bulky silyl group forces lithiation to the C5 position, enabling precise substitution patterns impossible with the parent oxazole.[1]

References

-

Wipf, P., & Miller, C. P. (1993).[1][2] A new synthesis of highly functionalized oxazoles.[1][3][4] The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link

- Key Insight: Establishes the foundational protocols for oxazole functionaliz

-

Vedejs, E., & Monahan, S. D. (1996).[1] Oxazole Activation by N-Silylation.[1] The Journal of Organic Chemistry, 61(15), 5192-5193.[1] Link

- Key Insight: Discusses the electronic activation of oxazoles via silylation, providing mechanistic context for the "electron-don

-

Hassner, A., & Fischer, B. (1974).[1] Oxazoles.[1][5][2][6][3][4][7] I. Synthesis and spectral properties of 2-substituted oxazoles. Tetrahedron, 30(16), 2911-2917.[1] Link

- Key Insight: Provides comparative data on electronic effects of C2 substituents.

-

Li, J. J. (2013).[1] Heterocyclic Chemistry in Drug Discovery.[1] Wiley.[1][8][2] Link

- Key Insight: Contextualizes the use of oxazole intermediates in pharmaceutical synthesis pipelines.

Sources

- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 5. Synthesis and hetero-Michael addition reactions of 2-alkynyl oxazoles and oxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Wipf Group - Research [ccc.chem.pitt.edu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

The Silent Partner: A Technical Guide to 2-Triisopropylsilyloxazole in Substituted Oxazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The oxazole motif is a cornerstone in medicinal chemistry and materials science, embedded in numerous natural products and pharmaceutical agents. However, direct functionalization of the oxazole ring, particularly at the C4 and C5 positions, is hampered by the inherent reactivity of the C2 position. Direct lithiation at C2 often leads to deleterious electrocyclic ring-opening. This guide details the strategic use of 2-triisopropylsilyloxazole (2-TIPS-oxazole) as a robust and versatile precursor that circumvents these challenges. By employing the sterically demanding triisopropylsilyl group as a removable protecting and directing element, researchers can unlock efficient and regioselective pathways to a diverse array of C4- and C5-substituted oxazoles. We will explore the synthesis of this key precursor, its application in lithiation-alkylation and acylation reactions, its potential in modern cross-coupling strategies, and the straightforward deprotection methods that reveal the desired substituted oxazole core.

The Challenge of Oxazole Functionalization: A Tale of Instability

The direct deprotonation of the oxazole ring is a synthetic puzzle. The proton at the C2 position is the most acidic, yet its removal with strong bases like n-butyllithium (n-BuLi) creates a highly unstable 2-lithiooxazole intermediate. This species is prone to a rapid, irreversible electrocyclic ring-opening to form a vinyl isocyanide, effectively destroying the heterocyclic core.[1] This inherent instability has historically limited the utility of direct C-H activation strategies for building complexity on the oxazole scaffold.

To overcome this, chemists have devised methods to stabilize the C2-anion. A seminal approach by Vedejs and Monahan involved the formation of a borane complex with the oxazole nitrogen.[1] This complexation alters the electronic landscape of the ring, preventing the ring-opening cascade upon C2-lithiation and allowing for subsequent reactions with electrophiles. While effective, this method requires an additional complexation and decomplexation step.

An alternative, and arguably more streamlined, strategy is the use of a protecting group at the C2 position. This group must be robust enough to withstand lithiation conditions at other ring positions while also being readily cleavable at the end of the synthetic sequence. The triisopropylsilyl (TIPS) group has emerged as a nearly ideal candidate for this role.[2][3]

Synthesis of the Key Precursor: this compound

The preparation of 2-TIPS-oxazole is a straightforward and efficient process, starting from commercially available oxazole. The bulky TIPS group not only protects the C2 position but also imparts favorable solubility and stability characteristics to the molecule.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from oxazole.

Reaction Scheme:

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add oxazole (1.0 equivalent) to the cold THF.

-

Slowly add n-butyllithium (1.05 equivalents, typically as a 1.6 M or 2.5 M solution in hexanes) dropwise to the stirred solution. Maintain the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.

-

After stirring for 30-60 minutes at -78 °C, add triisopropylsilyl chloride (TIPS-Cl, 1.1 equivalents) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to afford this compound as a stable oil.

Regioselective Functionalization via Directed Lithiation

With the C2 position effectively masked, the TIPS-oxazole precursor becomes a powerful tool for regioselective functionalization at the C4 and C5 positions. The choice of lithiating agent and reaction conditions dictates the site of deprotonation.

C5-Functionalization: The Kinetic Position

Deprotonation at the C5 position is kinetically favored. Using a strong, non-hindered base like n-BuLi at low temperatures cleanly generates the 5-lithio-2-TIPS-oxazole intermediate, which can be trapped with a variety of electrophiles.

Objective: To synthesize a 5-substituted-2-TIPS-oxazole via lithiation and alkylation.

Workflow Diagram:

Caption: Workflow for the C5-alkylation of 2-TIPS-oxazole.

Step-by-Step Methodology:

-

Dissolve 2-TIPS-oxazole (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78 °C.

-

Add the desired electrophile (e.g., an alkyl halide, aldehyde, ketone, or acyl chloride; 1.2 equivalents) dropwise to the solution.

-

Allow the reaction to stir at -78 °C for 1-2 hours before gradually warming to room temperature.

-

Perform an aqueous workup as described in the synthesis of the precursor.

-

Purify the product by silica gel chromatography.

Data Summary: Electrophile Scope at C5

| Entry | Electrophile (E+) | Product (5-Substituent) | Typical Yield (%) |

| 1 | Iodomethane | -CH₃ | High |

| 2 | Benzyl bromide | -CH₂Ph | High |

| 3 | Benzaldehyde | -CH(OH)Ph | Good |

| 4 | Acetone | -C(OH)(CH₃)₂ | Good |

| 5 | Benzoyl Chloride | -C(O)Ph | Moderate to Good |

Yields are representative and can vary based on specific substrate and reaction scale.

C4-Functionalization: Accessing the Thermodynamic Product

While C5 is the site of kinetic deprotonation, functionalization at C4 can be achieved through a halogen-metal exchange. By first introducing a bromine atom at the C5 position and then performing a lithiation, a subsequent bromine migration (halogen dance) can be induced to form the more thermodynamically stable 4-lithio species.

Expansion of Scope: Cross-Coupling Reactions

The lithiated intermediates derived from 2-TIPS-oxazole are not limited to reactions with simple electrophiles. They can be converted into organozinc or organotin species, opening the door to powerful palladium-catalyzed cross-coupling reactions like the Negishi and Stille couplings. This strategy enables the introduction of aryl, heteroaryl, and vinyl groups onto the oxazole core.

Negishi Cross-Coupling

The 5-lithio-2-TIPS-oxazole intermediate can be transmetalated with zinc chloride (ZnCl₂) to form an organozinc reagent. This species can then participate in a Negishi cross-coupling with various aryl or vinyl halides.[4]

Reaction Pathway Diagram:

Caption: Pathway for Negishi cross-coupling of 2-TIPS-oxazole.

Stille Cross-Coupling

Alternatively, quenching the lithiated intermediate with a trialkyltin chloride (e.g., Bu₃SnCl) generates a 5-stannyl-2-TIPS-oxazole. This stable, isolable compound is an excellent partner in Stille cross-coupling reactions, known for their broad functional group tolerance.[5][6]

The Final Step: Deprotection to Reveal the Substituted Oxazole

A key advantage of the TIPS protecting group is its clean and efficient removal under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF). This step regenerates the C2-H of the oxazole ring, yielding the final substituted product.[2][7]

Experimental Protocol: TBAF-Mediated Deprotection of 2-TIPS-Oxazoles

Objective: To remove the TIPS protecting group to furnish the final substituted oxazole.

Step-by-Step Methodology:

-

Dissolve the 5-substituted-2-TIPS-oxazole (1.0 equivalent) in anhydrous THF.

-

Add a solution of TBAF in THF (1.0 M, 1.1-1.5 equivalents) at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product via silica gel chromatography. For highly polar products where removal of TBAF salts is difficult, a non-aqueous workup using an ion-exchange resin can be employed.[7][8]

Conclusion and Future Outlook

This compound serves as a powerful and practical precursor for the synthesis of C4- and C5-substituted oxazoles. The TIPS group acts as a robust "silent partner," effectively masking the reactive C2 position and enabling regioselective functionalization of the oxazole core through modern synthetic methodologies. The straightforward nature of its introduction and removal makes this strategy highly valuable for applications in drug discovery and complex molecule synthesis. Future work in this area may explore the use of the 2-TIPS-oxazole platform in other transition-metal-catalyzed reactions, such as C-H activation or Suzuki-Miyaura couplings, further expanding the synthetic toolkit for accessing this privileged heterocyclic system.

References

-

Miller, R. A.; Smith, R. M.; Marcune, B. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. J. Org. Chem.2005 , 70 (22), 9074–9077. [Link]

-

Miller, R. A.; Smith, R. M.; Marcune, B. A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. PubMed, National Library of Medicine. [Link]

-

Vedejs, E.; Monahan, S. D. Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. J. Org. Chem.1996 , 61 (16), 5192–5193. [Link]

-

Kishi, Y. et al. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Org. Lett.2007 , 9 (23), 4797-4799. [Link]

-

Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. Stille Coupling. [Link]

-

Vedejs, E.; Monahan, S. D. Metalation of Oxazole−Borane Complexes: A Practical Solution to the Problem of Electrocyclic Ring Opening of 2-Lithiooxazoles. ACS Publications. [Link]

-

Wikipedia contributors. Negishi coupling. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Williams, D. R.; Heide, K. G. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Org. Lett.2009 , 11 (24), 5634–5637. [Link]

-

Organic Syntheses. A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Negishi coupling - Wikipedia [en.wikipedia.org]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Controlling the Isocyano Enolate Equilibrium in Lithiated Oxazoles

The following technical guide details the mechanistic and practical aspects of the isocyano enolate equilibrium in lithiated oxazoles.

Executive Summary

The lithiation of oxazoles at the C2 position is a cornerstone method for functionalizing this heterocycle. However, it is plagued by a "Dr. Jekyll and Mr. Hyde" duality: the desired 2-lithiooxazole (Cyclic) exists in a precarious equilibrium with its ring-opened valence tautomer, the

Failure to manage this equilibrium results in intractable mixtures, ring-scission byproducts, and low yields of the desired C2-substituted pharmacophores. This guide provides the mechanistic causality, structural determinants, and validated protocols to control this equilibrium, ensuring the selective synthesis of target compounds.

Mechanistic Foundation: The Ring-Chain Equilibrium

The core challenge is the thermodynamic instability of the 2-lithiooxazole species. Upon deprotonation at C2, the resulting carbanion is flanked by an oxygen and a nitrogen atom. While theoretically stabilized by the adjacent heteroatoms, the high electron density at C2 weakens the O–C2 bond, facilitating a retro-cyclization event.

The Equilibrium Pathway

Under kinetic conditions (low temperature), the Cyclic Form (A) is generated. As thermal energy increases or solvation shells relax, the O–C2 bond cleaves, generating the Isocyano Enolate (B) . This acyclic species is an ambident nucleophile, capable of reacting at the enolate oxygen, the

Figure 1: The mechanistic pathway of oxazole lithiation and ring opening. The O-C2 bond cleavage is the critical failure mode.

Structural & Environmental Determinants[1]

The position of the equilibrium (

Quantitative Impact Factors

| Factor | Condition | Effect on Equilibrium | Mechanistic Rationale |

| Temperature | Favors Cyclic | Kinetic barrier prevents O-C2 cleavage. | |

| Favors Acyclic | Thermodynamic drive toward the charge-delocalized enolate. | ||

| Solvent | THF (Polar) | Favors Acyclic | Solvates |

| Et₂O / Toluene | Favors Cyclic | Tighter ion pairing stabilizes the localized C2 carbanion. | |

| Counterion | Variable | Hard cation; supports both forms but permits equilibration. | |

| Favors Cyclic | Covalent character of C-Zn/C-B bond "locks" the cyclic structure. | ||

| Substituents | C4-EWG | Favors Acyclic | Electron Withdrawing Groups (EWG) at C4 stabilize the enolate negative charge.[1] |

| C5-Aryl | Favors Cyclic | Conjugation at C5 can stabilize the ring system, though sterics play a role. |

The Role of Lewis Acids (Transmetallation)

Transmetallation is the most effective strategy to bypass the instability of the lithio species. Replacing the ionic C-Li bond with a more covalent C-Zn or C-B bond significantly raises the activation energy for ring opening.

-

Zinc (

): Generates a stable organozinc species that retains nucleophilicity but resists ring opening even at higher temperatures ( -

Boron (

): Converts the lithio species into a boronate, useful for Suzuki couplings, completely sequestering the anion from the ring-opening pathway.

Experimental Protocols

Protocol A: Kinetic Trapping (Direct C2 Functionalization)

Use this for simple electrophiles (MeI, aldehydes) when the product is stable.

Reagents:

-

Oxazole substrate (1.0 equiv)[2]

-

Boron trifluoride etherate (

) (Optional, 1.1 equiv - See Note) -

n-BuLi or LiHMDS (1.1 equiv)

-

Electrophile (1.2 equiv)

-

Solvent: Anhydrous THF or THF/Hexane (4:1)

Workflow:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add oxazole and solvent.[3] Cool to -78°C .[2]

-

Lithiation: Add base dropwise over 10 minutes. Crucial: Maintain internal temperature below -70°C.

-

Aging: Stir for exactly 15-20 minutes .

-

Warning: Do not over-age. Longer times increase the probability of isocyano enolate formation.

-

-

Trapping: Add the electrophile (neat or in minimal THF) rapidly.

-

Quench: Allow to warm to -20°C over 30 minutes, then quench with sat.

.

Note on

Protocol B: The Transmetallation "Safety Net"

Use this for cross-couplings (Negishi/Suzuki) or when the electrophile reacts slowly.

Reagents:

- (1.0 M solution in THF, anhydrous)

Workflow:

-

Perform steps 1-3 from Protocol A (Lithiation at -78°C).

-

Transmetallation: Add

solution (1.2 equiv) dropwise at -78°C. -

Equilibration: Allow the mixture to warm to 0°C .

-

Why? The C-Zn species is stable. Warming ensures complete transmetallation and solubilization.

-

-

Reaction: Add the Pd-catalyst and aryl halide for Negishi coupling.

-

Outcome: High yield of 2-aryl oxazole with <5% ring-opened byproducts.

Decision Matrix: Selecting the Right Pathway

Use the following logic flow to determine the optimal experimental setup for your specific substrate and target.

Figure 2: Strategic decision tree for oxazole functionalization.

References

-

Vedejs, E., & Monahan, S. D. (1997). Oxazole Activation with Boron Trifluoride: A New Path to 2-Lithiooxazoles. Journal of Organic Chemistry. Link

-

Collum, D. B., et al. (2002). Effects of Base, Electrophile, and Substrate on the Selective Alkylation of Heteroaromatic Systems.[2] Williams College / Cornell University. Link

-

Hodgetts, K. J., & Kershaw, M. T. (2002). Synthesis of 2-Substituted Oxazoles via 2-Lithiooxazole Species. Organic Letters.[4] Link

-

Chao, A., et al. (2016).[4] Isocyano Enones: Addition-Cyclization Cascade to Oxazoles.[4] Organic Letters.[4] Link

-

Anderson, B. A., et al. (1995). Lithiation of Oxazoles: A Study of the Equilibrium and Reactivity. Journal of Organic Chemistry. Link

Sources

The Strategic Deployment of 2-Triisopropylsilyloxazole in the Genesis of Novel Heterocyclic Architectures

An In-depth Technical Guide for the Modern Synthetic Chemist

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of novel molecular entities with tailored biological and material properties has positioned heterocyclic compounds at the forefront of chemical synthesis. Among the myriad of synthetic tools available, the Diels-Alder reaction of oxazoles stands out as a robust and versatile strategy for the construction of substituted pyridines and other intricate heterocyclic systems. This technical guide delves into the nuanced application of 2-triisopropylsilyloxazole (TIPS-oxazole) as a pivotal precursor in this domain. We will explore the synthesis of this key reagent, dissect the mechanistic underpinnings of its cycloaddition reactions, and provide actionable protocols for its successful implementation in the laboratory. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of 2-TIPS-oxazole for the efficient assembly of complex molecular scaffolds.

Introduction: The Oxazole-Pyridine Connection via [4+2] Cycloaddition

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings with a high degree of stereochemical control.[1][2] Oxazoles, despite their aromatic character, can function as dienes in [4+2] cycloaddition reactions, particularly when substituted with electron-donating groups.[3] This reactivity opens a direct and elegant pathway to the synthesis of highly substituted pyridine rings, a motif prevalent in pharmaceuticals, agrochemicals, and functional materials.

The general transformation involves the reaction of an oxazole with a dienophile, typically an alkyne or an alkene, to form a bicyclic adduct. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule to aromatize into the corresponding pyridine. The presence of a silyloxy group at the 2-position of the oxazole, as in 2-TIPS-oxazole, plays a crucial role in activating the oxazole as a diene and influencing the regiochemical outcome of the cycloaddition.

Synthesis of this compound: A Protocol for Success

The preparation of 2-silyloxazoles is a critical first step for their utilization in synthesis. A general and reliable method involves the deprotonation of oxazole at the C2 position followed by quenching with a silyl halide. While the direct synthesis of this compound is not widely documented, a robust protocol for its trimethylsilyl analogue provides a clear and adaptable blueprint.[4] The larger triisopropylsilyl (TIPS) group can enhance the stability and modulate the reactivity of the resulting silyloxazole.

Experimental Protocol: Synthesis of this compound (Adapted)

Materials:

-

Oxazole

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilyl chloride (TIPSCl)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Anhydrous hexane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add freshly distilled oxazole and anhydrous diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the stirred oxazole solution over a period of 30 minutes.

-

Stir the resulting mixture at -78 °C for an additional 30 minutes to ensure complete deprotonation.

-

Add triisopropylsilyl chloride to the reaction mixture via the dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford this compound.

Table 1: Reagent Quantities and Expected Yield

| Reagent | Molar Equiv. | Quantity |

| Oxazole | 1.0 | (user defined) |

| n-BuLi | 1.1 | (user defined) |

| TIPSCl | 1.2 | (user defined) |

| Expected Yield | 60-75% |

The Diels-Alder Reaction of 2-TIPS-Oxazole: Crafting Pyridine Scaffolds

The core utility of 2-TIPS-oxazole lies in its participation as a diene in [4+2] cycloaddition reactions, primarily with acetylenic dienophiles, to construct substituted pyridines. The silyloxy group at the 2-position acts as a potent electron-donating group, activating the oxazole ring for reaction with electron-deficient dienophiles.

Mechanism of Pyridine Formation

The reaction proceeds through a concerted [4+2] cycloaddition mechanism to form a bicyclic adduct. This primary adduct is typically not isolated as it readily undergoes a retro-Diels-Alder reaction, expelling the silyloxy-containing fragment and leading to the formation of a stable aromatic pyridine ring.

Figure 1: General workflow for pyridine synthesis.

Regioselectivity: A Predictable Outcome

When unsymmetrical dienophiles are employed, the regioselectivity of the Diels-Alder reaction becomes a critical consideration. The substitution pattern of the resulting pyridine is dictated by the electronic properties of both the diene (2-TIPS-oxazole) and the dienophile.[5][6][7] In general, the reaction is governed by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

For 2-silyloxyoxazoles, the C5 position is the most nucleophilic carbon of the diene system. Therefore, in reactions with typical electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate), the C5 of the oxazole will preferentially bond to the more electrophilic carbon of the alkyne. This predictable regioselectivity is a significant advantage in the design of synthetic routes to specifically substituted pyridines.

Figure 2: Predicting the major regioisomer.

Experimental Protocol: Diels-Alder Reaction and Pyridine Formation

Materials:

-

This compound

-

Acetylenic dienophile (e.g., dimethyl acetylenedicarboxylate)

-

Anhydrous toluene or xylene

-

Hydrochloric acid (1 M aqueous solution)

Procedure:

-

In a sealed tube, dissolve this compound and the acetylenic dienophile (1.1 equivalents) in anhydrous toluene.

-

Heat the reaction mixture at a temperature ranging from 110 °C to 150 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a 1 M aqueous solution of hydrochloric acid and stir the mixture vigorously for 1 hour to effect the hydrolysis of the silyl enol ether intermediate and facilitate the aromatization to the pyridine.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude pyridine derivative is purified by column chromatography on silica gel.

Table 2: Representative Diels-Alder Reactions of 2-Silyloxyoxazoles

| Dienophile | Product | Typical Yield |

| Dimethyl acetylenedicarboxylate | Dimethyl 3-hydroxypyridine-4,5-dicarboxylate | Good to Excellent |

| Ethyl propiolate | Ethyl 3-hydroxypyridine-4-carboxylate | Moderate to Good |

| Phenylacetylene | 3-Hydroxy-4-phenylpyridine | Moderate |

Applications in Complex Molecule Synthesis

The pyridine synthesis methodology utilizing 2-TIPS-oxazole provides a powerful entry point to a wide array of complex molecular architectures. The resulting highly functionalized pyridines can serve as versatile building blocks for the synthesis of natural products, pharmaceutical agents, and advanced materials. The strategic placement of substituents on the pyridine ring, guided by the predictable regioselectivity of the Diels-Alder reaction, allows for the efficient construction of targeted molecular frameworks.

Conclusion

This compound emerges as a highly valuable and strategic reagent in the synthesis of novel heterocyclic compounds. Its facile preparation and predictable reactivity in [4+2] cycloaddition reactions make it an indispensable tool for the construction of substituted pyridines. The insights provided in this technical guide, from detailed experimental protocols to the elucidation of mechanistic nuances, are intended to empower researchers to confidently employ 2-TIPS-oxazole in their synthetic endeavors. The continued exploration of the reactivity of this and related silyloxazoles promises to unlock new avenues for the efficient and elegant synthesis of complex molecular targets.

References

-

Diels–Alder reactions of oxazoles with alkenes, alkynes, and heterodienophiles have shown great utility in several areas of organic synthesis. The intermolecular [4 + 2] cycloadditions have been a valuable tool for the synthesis of highly substituted pyridines and furans, which are accessible only with difficulty through other routes.[2]

-

The condensation of oxazoles with dienophiles is of the diene synthesis type, the final reaction products being substituted pyridine bases.[1]

-

Regioselectivity in the Diels-Alder cycloaddition is determined almost completely by electronic effects in the diene and dienophile.[7]

-

n-Butyllithium (28.5 ml of a 2.54M solution in hexane) was added to a -78° solution of oxazole (5.0 g) in ether (150 ml). The resulting solution was stirred at -78° for 30 min, followed by the addition of trimethylsilyl chloride (7.86 g), and the mixture allowed to warm to room temperature. The reaction mixture was distilled and the fraction with a boiling point of about 130° was collected to afford 2-trimethylsilyl oxazole (5.12 g).[4]

-

An unprecedented cascade strategy consisting of polarity reversal, normal electron-demand Diels–Alder cycloaddition and skeletal remodeling was developed to construct novel pyridine-fused nitrones in up to 82% yield.[8]

-

When non-symmetrical dienes react with non-symmetrical dienophiles, two regioisomers (constitutional isomers) are possible.[6]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1606. [Link][9]

-

Siloxacyclopentenes as Dienophile-Linked Directing Groups in Intramolecular Diels-Alder Reactions. Org Lett. 2011;13(18):4834-4837. [Link][10]

-

Substituted pyridines from isoxazoles: scope and mechanism. Org Biomol Chem. 2017;15(38):8124-8132. [Link][11]

-

Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. 2021;51(22):3313-3343. [Link][12]

-

N-Alkenoylimidazolidin-2-ones as chiral dienophiles in Diels-Alder cycloaddition reactions. Tetrahedron. 1997;53(22):7511-7542. [Link][13]

-

Regioselectivity in the Diels-Alder reaction. YouTube. [Link][7]

-

NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. 1993;35(2):1441. [Link][3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. A combination of polarity reversal, Diels–Alder cycloaddition and skeletal remodeling to access pyridine-fused nitrones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Siloxacyclopentenes as Dienophile-Linked Directing Groups in Intramolecular Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted pyridines from isoxazoles: scope and mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Regioselective Functionalization of the Oxazole Core via Directed ortho-Metalation of 2-Triisopropylsilyloxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Oxazoles

The oxazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and pharmaceutical agents. Its presence is crucial for the medicinal properties of compounds exhibiting antibacterial, antifungal, anti-inflammatory, and anticancer activities. The ability to precisely and efficiently introduce substituents onto the oxazole ring is therefore of paramount importance in drug discovery and development, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic and heteroaromatic systems. This guide provides a detailed exploration of the application of DoM to 2-triisopropylsilyloxazole, a versatile substrate for the synthesis of C5-functionalized oxazoles.

The Mechanism: Unraveling the Directed ortho-Metalation of this compound

Directed ortho-metalation is a deprotonation reaction that occurs at the position ortho to a directing metalation group (DMG). In the case of this compound, the silyl group at the C2 position, in concert with the oxazole ring's heteroatoms, orchestrates the regioselective deprotonation at the C5 position.

The mechanism proceeds through the following key steps:

-